molecular formula C13H7Cl2N3O B5585484 4-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine

4-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B5585484
M. Wt: 292.12 g/mol
InChI Key: DTYGLUAGYRUBLM-UHFFFAOYSA-N
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Description

4-[5-(3,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring, substituted with a 3,4-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening the ring and forming amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while nucleophilic substitutions may involve reagents like sodium methoxide.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 4-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • 4-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine
  • 4-[5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]pyridine

Uniqueness: 4-[5-(3,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to its specific substitution pattern and the presence of both pyridine and oxadiazole rings, which confer distinct electronic and steric properties. This makes it particularly versatile for various applications in medicinal and material sciences .

Properties

IUPAC Name

5-(3,4-dichlorophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N3O/c14-10-2-1-9(7-11(10)15)13-17-12(18-19-13)8-3-5-16-6-4-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYGLUAGYRUBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC(=NO2)C3=CC=NC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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